Vindesine Sulfate

Metastatic Breast Carcinoma Refractory Disease Vinca Alkaloid Comparison

Why choose Vindesine Sulfate? Unlike vincristine or vinblastine, vindesine retains activity in vincristine-resistant leukemia (~19% response) and doxorubicin-refractory metastatic breast cancer (17–19% objective response, where vincristine shows none). As a European Pharmacopoeia Reference Standard, it meets pharmacopoeial testing requirements for GMP QC, analytical method validation, and regulatory compliance. Researchers investigating vinca alkaloid resistance, neurotoxicity gradients (intermediate between vincristine and vinblastine), or microtubule dynamics will find vindesine an essential comparator. Order today.

Molecular Formula C43H57N5O11S
Molecular Weight 852.0 g/mol
CAS No. 59917-39-4
Cat. No. B192654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVindesine Sulfate
CAS59917-39-4
Synonyms4,5-diaminopentanoic acid
4,5-diaminopentanoic acid dihydrochloride
4,5-diaminopentanoic acid dihydrochloride, (S)-isomer
4,5-diaminopentanoic acid, (S)-isomer
4,5-diaminovaleric acid
DAVA
Molecular FormulaC43H57N5O11S
Molecular Weight852.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
InChIInChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1
InChIKeyCOFJBSXICYYSKG-FJFFLIEUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.00e-02 g/L

Vindesine Sulfate CAS 59917-39-4: Procurement-Grade Vinca Alkaloid Antineoplastic Agent Reference Standard


Vindesine Sulfate (CAS 59917-39-4) is a semi-synthetic vinca alkaloid antineoplastic agent derived from vinblastine, possessing a molecular formula of C₄₃H₅₇N₅O₁₁S and a molecular weight of approximately 852 Da [1]. Structurally, it is characterized as desacetylvinblastine amide sulfate salt, featuring a tetracyclic framework with an indole moiety . Vindesine exerts its antineoplastic effect by binding to microtubular proteins of the mitotic spindle, leading to microtubule crystallization and mitotic arrest or cell death . Its antineoplastic spectrum closely resembles that of vincristine, with demonstrated clinical activity against acute leukemia, lung cancer, breast carcinoma, squamous cell carcinoma of the esophagus and head and neck, Hodgkin's disease, and non-Hodgkin's lymphomas [2].

Why Vindesine Sulfate Cannot Be Simply Substituted with Vincristine, Vinblastine, or Vinorelbine


Vindesine Sulfate occupies a distinct pharmacological niche among vinca alkaloids that prevents simple generic substitution. Despite sharing a common tubulin-binding mechanism, each vinca alkaloid exhibits clinically meaningful divergence in efficacy across tumor types, neurotoxicity profile, pharmacokinetic clearance, and cross-resistance patterns [1]. For instance, in metastatic breast carcinoma refractory to doxorubicin, vindesine demonstrates significant antitumor activity whereas vincristine shows no objective response [2]. Conversely, in relapsed pediatric acute lymphoblastic leukemia, vindesine maintains efficacy in vincristine-resistant patients, though with a distinct toxicity burden [3]. Furthermore, vindesine exhibits a terminal half-life of approximately 24 hours versus vincristine's 85 hours, resulting in markedly different serum clearance rates that impact dosing schedules and cumulative toxicity risk [4]. These pharmacodynamic and pharmacokinetic differences translate into tumor-specific and patient-specific selection criteria that make in-class interchange scientifically and clinically inappropriate.

Vindesine Sulfate: Quantified Differentiation Evidence Versus Vinca Alkaloid Comparators


Vindesine Demonstrates Antitumor Activity in Metastatic Breast Carcinoma Where Vincristine Shows No Response

In a prospective randomized trial comparing vincristine, vinblastine, and vindesine in patients with doxorubicin-refractory metastatic breast carcinoma, vindesine produced objective partial responses whereas vincristine showed no antitumor activity [1]. Vindesine was administered at 1.2 mg/m²/day via continuous infusion (CI) or intermittent bolus (IB) over 5 days at 3-week intervals [1].

Metastatic Breast Carcinoma Refractory Disease Vinca Alkaloid Comparison

Vindesine Retains Antileukemic Activity in Vincristine-Resistant Acute Lymphoblastic Leukemia

In a Pediatric Oncology Group study of children with relapsed acute lymphoblastic leukemia, vindesine produced complete responses in 19% (7/37) of patients documented to be resistant to prior vincristine therapy [1]. This evidence of incomplete cross-resistance represents a clinically meaningful point of differentiation for procurement decisions in relapsed leukemia settings.

Acute Lymphoblastic Leukemia Relapsed/Refractory ALL Cross-Resistance

Vindesine Exhibits Intermediate Peripheral Neurotoxicity Between Vincristine and Vinblastine

Clinical experience across three vinca alkaloids has established a reproducible neurotoxicity gradient: vincristine > vindesine > vinblastine [1]. This clinical observation was validated in an in vitro quantitative assay using cultured rat midbrain cells, where the relative toxicity of the three compounds in the dose range of 0.1–0.004 μg/ml correlated directly with their relative clinical neurotoxicity [1]. This places vindesine as an intermediate-risk option when neuropathy is a dose-limiting concern.

Peripheral Neurotoxicity Vinca Alkaloid Toxicity Ranking In Vitro Neurotoxicity Model

Vindesine Demonstrates Substantially Faster Terminal Clearance Than Vincristine

In a comparative pharmacokinetic study of cancer patients receiving intravenous vinca alkaloids, vindesine exhibited a significantly shorter and less variable terminal elimination half-life than vincristine [1]. Additionally, vindesine showed an intermediate serum clearance rate between vincristine and vinblastine [1].

Pharmacokinetics Terminal Half-Life Drug Clearance

Vindesine Demonstrates Superior In Vitro Antiproliferative Potency Against L1210 Leukemia Cells

In a comparative in vitro study of L1210 leukemia cells, vindesine was identified as the most potent among the three vinca alkaloids (vindesine, vinblastine, and vincristine) for inhibiting growth and arresting cells in mitosis [1]. Vindesine also uniquely enhanced cyclic AMP accumulation in response to hormonal stimulation, an effect not observed with vinblastine or vincristine [1].

L1210 Leukemia Mitotic Arrest In Vitro Potency

Vindesine Sulfate EP Reference Standard: Pharmacopoeial-Grade Identity for Analytical Applications

Vindesine Sulfate is available as a European Pharmacopoeia (EP) Reference Standard, certified for use in laboratory tests as specifically prescribed in the European Pharmacopoeia . This designation provides a verified identity and purity benchmark for analytical method development, system suitability testing, and quality control applications.

European Pharmacopoeia Reference Standard Analytical Quality Control

Vindesine Sulfate: High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Research Applications: In Vitro and In Vivo Studies of Vincristine-Resistant Leukemia and Lymphoma Models

For investigators studying relapsed or refractory acute lymphoblastic leukemia and malignant lymphoma, vindesine sulfate offers a critical experimental tool. As demonstrated in the Pediatric Oncology Group trial, vindesine retains therapeutic activity in approximately 19% of patients with documented vincristine resistance [1]. In vitro studies further confirm vindesine as the most potent vinca alkaloid for arresting L1210 leukemia cells in mitosis and uniquely enhancing hormone-stimulated cAMP accumulation at 10⁻⁸ to 10⁻⁵ M concentrations, effects not observed with vinblastine or vincristine [2]. Researchers developing novel agents or combination strategies for overcoming vinca alkaloid resistance should prioritize vindesine as the comparator compound of choice in preclinical leukemia and lymphoma models.

Clinical Trial Applications: Metastatic Breast Carcinoma Protocols in Doxorubicin-Refractory Populations

Vindesine sulfate has established, quantifiable activity in metastatic breast carcinoma patients refractory to doxorubicin-containing chemotherapy. In a prospective randomized trial, vindesine administered at 1.2 mg/m²/day via continuous infusion or intermittent bolus over 5 days achieved objective partial responses in 17–19% of patients, whereas vincristine showed no antitumor activity [3]. This evidence supports the procurement of vindesine for inclusion in salvage chemotherapy protocols for doxorubicin-refractory metastatic breast carcinoma, particularly in clinical trial settings where alternative vinca alkaloids have demonstrated lack of efficacy.

Analytical Quality Control and Pharmaceutical Development: EP Reference Standard Applications

Vindesine sulfate is designated as a European Pharmacopoeia (EP) Reference Standard, intended for use in laboratory tests as specifically prescribed in the European Pharmacopoeia . This certified grade is essential for analytical method development, system suitability testing, and quality control in pharmaceutical manufacturing and regulatory compliance testing. The EP Reference Standard designation ensures traceable identity and purity verification, distinguishing this material from research-grade alternatives. Analytical laboratories supporting GMP manufacturing, stability studies, or pharmacopoeial monograph compliance should specify the EP Reference Standard grade in procurement documentation to meet regulatory expectations.

Preclinical Toxicology and Neurotoxicity Modeling: Intermediate-Risk Vinca Alkaloid Comparator

Vindesine occupies a well-defined intermediate position on the vinca alkaloid neurotoxicity gradient (vincristine > vindesine > vinblastine), validated by both clinical experience and in vitro neuronal cell culture assays [4]. In cultured rat midbrain cells, the relative toxicity of these compounds in the 0.1–0.004 μg/ml dose range directly correlates with their clinical neurotoxicity profiles [4]. For toxicology researchers investigating vinca alkaloid-induced peripheral neuropathy or screening neuroprotective adjuncts, vindesine serves as a valuable intermediate-comparator compound that bridges the high-toxicity (vincristine) and low-toxicity (vinblastine) extremes of the class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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